molecular formula C26H35NO4Si B165918 (S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate CAS No. 138871-56-4

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate

Cat. No. B165918
CAS RN: 138871-56-4
M. Wt: 453.6 g/mol
InChI Key: FAYODBRURYKPFY-FQEVSTJZSA-N
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Description

“(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate” is a chemical compound. It has a molecular formula of C21H29NOSi . The tert-butyldiphenylsilyl (TBDPS) group is commonly used for primary hydroxyl groups in carbohydrate chemistry .


Synthesis Analysis

The synthesis of compounds similar to “(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate” involves the use of tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole . A primary hydroxyl group can be preferentially silylated using TBDPSCl and imidazole in the presence of other secondary hydroxyl groups .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC[C@]1([H])C@@([H])COSi(C3=CC=CC=C3)C(C)(C)C . This indicates the presence of a pyrrolidine ring, a tert-butyl group, a diphenylsilyl group, and a carboxylate group.

Scientific Research Applications

Organic Synthesis: Protecting Group in Peptide Synthesis

This compound serves as a protecting group for alcohols and amines in the synthesis of peptides. Its bulky tert-butyl group provides steric hindrance, which is beneficial in selective reactions. The diphenylsilyl moiety offers stability and can be removed under mild conditions without affecting the integrity of the peptide chain .

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, the compound’s structure is utilized to modify the pharmacokinetic properties of drug candidates. Its tert-butyl group can improve the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes and reach therapeutic targets .

Material Science: Polymer Modification

The silyl ether functionality of this compound is used in material science to modify polymers. It can act as a crosslinking agent , introducing silicon into polymer chains, which can alter the thermal and mechanical properties of the material .

Bioconjugation Techniques: Labeling and Detection

Researchers use this compound in bioconjugation to attach biotin or fluorescent labels to biomolecules. The tert-butyl group can serve as a linker that is stable under physiological conditions but can be cleaved if necessary .

Catalysis: Intermediate in Catalytic Cycles

The compound can act as an intermediate in catalytic cycles, particularly in asymmetric synthesis . Its chiral center can induce enantioselectivity in the formation of new chiral molecules .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, it can be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures .

Nanotechnology: Surface Functionalization

The compound’s silyl group is reactive towards hydroxyl groups on surfaces, making it suitable for the functionalization of nanoparticles . This can improve the solubility and dispersion of nanoparticles in various solvents .

Environmental Science: Study of Degradation Pathways

Lastly, in environmental science, the compound can be used to study the degradation pathways of silicon-containing compounds. Understanding these pathways is crucial for assessing the environmental impact of such materials .

properties

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYODBRURYKPFY-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate

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